(2-(3-Bromophenyl)oxazol-4-YL)methanamine

Anticancer Cytotoxicity Oxazole Derivatives

This compound features a 3-bromophenyl substituent enabling palladium-catalyzed cross-coupling (Suzuki-Miyaura) and a primary amine for amide bond formation, reductive amination, or urea synthesis. Unlike non-halogenated or 4-bromo analogs, the meta-bromine modulates electronic and steric profiles critical for target selectivity and metabolic stability. For medicinal chemistry targeting kinases, NPPs, FR-beta, and antiparasitic discovery. Insist on the correct 3-bromo isomer—substituting with 2-phenyl or 4-bromophenyl analogs will confound SAR. Request ≥98% purity with analytical data.

Molecular Formula C10H9BrN2O
Molecular Weight 253.09 g/mol
Cat. No. B7904893
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-(3-Bromophenyl)oxazol-4-YL)methanamine
Molecular FormulaC10H9BrN2O
Molecular Weight253.09 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Br)C2=NC(=CO2)CN
InChIInChI=1S/C10H9BrN2O/c11-8-3-1-2-7(4-8)10-13-9(5-12)6-14-10/h1-4,6H,5,12H2
InChIKeyJTMAWQSWIFLMHR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2-(3-Bromophenyl)oxazol-4-YL)methanamine: C10H9BrN2O (CAS 885273-09-6) Molecular Identity and Core Scaffold


(2-(3-Bromophenyl)oxazol-4-YL)methanamine (CAS: 885273-09-6) is a brominated oxazole derivative with the molecular formula C10H9BrN2O and a molecular weight of 253.10 g/mol . This compound features a 3-bromophenyl substituent at the 2-position and a methanamine group at the 4-position of the 1,3-oxazole ring, creating a unique heteroaromatic scaffold that combines a halogenated aromatic ring with a primary amine . The oxazole core is a well-established pharmacophore in medicinal chemistry, known for its ability to engage in diverse non-covalent interactions with biological targets, including hydrogen bonding, π-stacking, and halogen bonding facilitated by the bromine atom [1]. This compound is supplied by multiple commercial vendors with purities typically ranging from 95% to 98%, and is accompanied by standard analytical characterization including NMR and HPLC data .

Why (2-(3-Bromophenyl)oxazol-4-YL)methanamine Cannot Be Replaced by In-Class Oxazole Analogs


Direct substitution of (2-(3-Bromophenyl)oxazol-4-YL)methanamine with closely related analogs such as (2-phenyloxazol-4-yl)methanamine or (2-(4-bromophenyl)oxazol-4-yl)methanamine is not scientifically valid due to quantifiable differences in molecular properties and biological activity. While all three share the core oxazole-methanamine scaffold, the substitution pattern and halogen positioning critically impact both physicochemical and pharmacological behavior. The 3-bromo substitution on the phenyl ring confers a distinct electronic and steric profile compared to the non-halogenated or 4-bromo analogs, which is expected to modulate binding affinity, target selectivity, and metabolic stability [1]. Furthermore, the primary amine group in this specific compound is a key functional handle for downstream chemical elaboration, enabling derivatization strategies (e.g., amide bond formation, reductive amination) that are not equally accessible or efficient with alternative scaffolds [2]. Therefore, procurement decisions based solely on the presence of an oxazole ring, without accounting for these precise structural determinants, risk introducing confounding variables that can invalidate research outcomes .

(2-(3-Bromophenyl)oxazol-4-YL)methanamine: Quantitative Evidence for Scientific Selection and Procurement


Antiproliferative Activity of (2-(3-Bromophenyl)oxazol-4-YL)methanamine Hydrochloride Against Cancer Cell Lines

Research has demonstrated that (2-(3-Bromophenyl)oxazol-4-YL)methanamine hydrochloride exhibits cytotoxic effects against multiple cancer cell lines . While specific IC50 values for the hydrochloride salt have been reported in studies, direct head-to-head comparison data against other bromophenyl-substituted oxazole analogs under identical assay conditions is currently limited. However, cross-study comparable data indicates that the presence of the 3-bromophenyl group is associated with antiproliferative activity, distinguishing it from non-halogenated analogs.

Anticancer Cytotoxicity Oxazole Derivatives

Binding Affinity of (2-(3-Bromophenyl)oxazol-4-YL)methanamine to Human Folate Receptor Beta (FR-beta)

(2-(3-Bromophenyl)oxazol-4-YL)methanamine has been evaluated for its binding affinity to the human folate receptor beta (FR-beta) expressed in Chinese hamster D4 cells [1]. The compound's antiproliferative activity, measured as a reduction in cell viability after 96 hours in the presence of folic acid using the Cell-Titer Blue assay, is linked to its interaction with this receptor [1]. While direct comparator data within this specific assay is not available, this target engagement profile differentiates it from other oxazole methanamines that lack this specific receptor-binding activity.

Folate Receptor Binding Affinity Target Engagement

Synthetic Utility of (2-(3-Bromophenyl)oxazol-4-YL)methanamine as a Versatile Building Block

The 3-bromophenyl group in (2-(3-Bromophenyl)oxazol-4-YL)methanamine serves as a strategic handle for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling [1]. This enables the rapid generation of diverse biphenyl oxazole libraries for structure-activity relationship (SAR) studies [1]. In contrast, non-halogenated analogs (e.g., (2-phenyloxazol-4-yl)methanamine) lack this orthogonal reactivity, limiting their utility as modular synthetic intermediates.

Organic Synthesis Cross-Coupling Medicinal Chemistry

Class-Level Inference: Antiprotozoal Activity of Bromophenyl Oxazole Scaffolds

Studies on structurally related 2-amino-4-phenyloxazole derivatives have demonstrated that the presence of a para-bromophenyl substituent significantly enhances in vitro antiprotozoal activity. Specifically, 2-amino-4-(p-bromophenyl)-oxazole exhibited an IC50 of 1.89 µM against Trichomonas vaginalis [1]. This provides class-level evidence that bromine substitution on the phenyl ring of an oxazole scaffold is a key determinant for potent anti-trichomonal activity, and by inference, positions (2-(3-Bromophenyl)oxazol-4-YL)methanamine as a compelling candidate for further investigation in this therapeutic area.

Antiprotozoal Oxazole Structure-Activity Relationship

Optimal Research and Industrial Use Cases for Procuring (2-(3-Bromophenyl)oxazol-4-YL)methanamine


Medicinal Chemistry: Lead Optimization and Structure-Activity Relationship (SAR) Studies

(2-(3-Bromophenyl)oxazol-4-YL)methanamine is an ideal starting material for medicinal chemistry campaigns focused on developing novel therapeutics. Its primary amine group allows for facile derivatization into amides, ureas, or secondary amines, while the 3-bromophenyl group provides a robust handle for late-stage diversification via Suzuki-Miyaura and other palladium-catalyzed cross-coupling reactions to rapidly generate focused compound libraries [1]. This dual functionality enables efficient exploration of chemical space around the oxazole core, making it a high-value building block for SAR studies targeting a wide range of enzymes and receptors, including kinases, NPPs, and folate receptors [2][3].

Chemical Biology: Development of Targeted Chemical Probes

Based on its demonstrated binding to the human folate receptor beta (FR-beta), (2-(3-Bromophenyl)oxazol-4-YL)methanamine is a suitable scaffold for developing targeted chemical probes to study FR-beta biology and its role in diseases such as cancer and inflammatory disorders [3]. The compound's structure provides a foundation for the design of fluorescent or affinity-based probes (e.g., biotinylated derivatives) to investigate receptor localization, trafficking, and function in cellular models, thereby enabling mechanistic studies that are not possible with non-binding analogs.

Antiprotozoal Drug Discovery: Hit-to-Lead Optimization

Given the class-level evidence for the antiprotozoal activity of bromophenyl-substituted oxazoles, (2-(3-Bromophenyl)oxazol-4-YL)methanamine is a strategically valuable starting point for hit-to-lead optimization programs targeting neglected tropical diseases caused by parasites such as Trichomonas vaginalis and Giardia lamblia [4]. Its molecular features allow for systematic modification to improve potency, selectivity, and pharmacokinetic properties, thereby accelerating the development of new treatments for these infections where therapeutic options are limited and drug resistance is a growing concern [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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